N'-(5-Chloro-2-cyanophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide
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Description
N'-(5-Chloro-2-cyanophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide is a useful research compound. Its molecular formula is C14H16ClN3O3S and its molecular weight is 341.81. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure Analysis
Compounds similar to N'-(5-Chloro-2-cyanophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide have been analyzed for their molecular structures and crystal packing interactions. For instance, a study by Ghosh et al. (2000) on three leflunomide metabolite analogs reveals potent inhibition of Bruton's tyrosine kinase (BTK) with detailed examination of their hydrogen-bonding networks and crystal packing, demonstrating the importance of molecular interactions in the crystalline lattice for medicinal chemistry applications (Ghosh, Jennissen, Zheng, & Uckun, 2000).
Antimicrobial Applications
Desai, Dodiya, and Shihora (2011) synthesized a series of compounds with structural similarities, demonstrating in vitro antibacterial and antifungal activities. This research highlights the potential use of such compounds in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Cytotoxicity and DNA Interaction
A study by Li et al. (2012) on bimetallic complexes constructed from asymmetrical N,N'-bis(substituted)-oxamide ligands delves into their cytotoxic activities and interactions with DNA and protein. Such research underscores the compound's relevance in exploring therapeutic applications and understanding its mechanism of action at the molecular level (Li, Tao, Li, Wu, & Yan, 2012).
Asymmetric Synthesis and Chemical Reactivity
The asymmetric synthesis of α‐Amino acids from N‐Acylbornane‐10,2‐sultams showcases the versatility of compounds within the same chemical family in synthetic organic chemistry, providing a route to produce amino acids and N-hydroxyamino acids, which are crucial in various biochemical processes (Oppolzer, Tamura, & Deerberg, 1992).
Synthesis and Bio-macromolecular Interaction
Research by Zheng et al. (2015) into the synthesis and structure of new dicopper(II) complexes with asymmetric N,N′-bis(substituted)oxamide ligands highlights the significance of these compounds in bio-macromolecular interactions, offering a foundation for further investigation into their potential medicinal applications (Zheng, Jiang, Li, Wu, & Yan, 2015).
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-(2-hydroxy-4-methylsulfanylbutyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3S/c1-22-5-4-11(19)8-17-13(20)14(21)18-12-6-10(15)3-2-9(12)7-16/h2-3,6,11,19H,4-5,8H2,1H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRACIAPEJCGDGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.